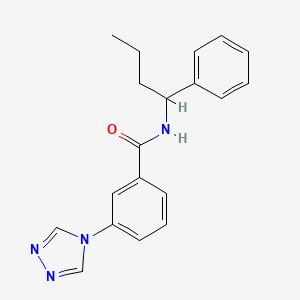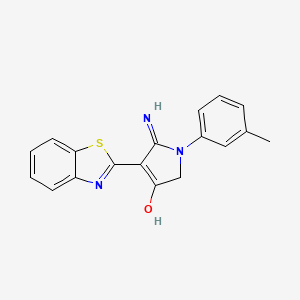![molecular formula C20H21N5OS B5966164 2-(4-phenylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4-ol](/img/structure/B5966164.png)
2-(4-phenylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-phenylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4-ol is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4-ol typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-phenylpiperazine through the reaction of phenylhydrazine with ethylene glycol in the presence of a catalyst.
Synthesis of Pyrimidine Derivative: The pyrimidine ring is synthesized through a condensation reaction involving appropriate aldehydes and amines.
Coupling Reaction: The final step involves coupling the piperazine and pyrimidine derivatives with a pyridine-2-thiol derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-phenylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4-ol can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of alkylated or arylated derivatives.
Applications De Recherche Scientifique
2-(4-phenylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anxiolytic agent due to its interaction with central nervous system receptors.
Biological Studies: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It is explored for its potential use in the synthesis of other pharmacologically active compounds.
Mécanisme D'action
The mechanism of action of 2-(4-phenylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4-ol involves its interaction with specific molecular targets in the body:
Receptor Binding: The compound binds to serotonin and dopamine receptors, modulating their activity.
Signal Transduction: It influences signal transduction pathways, leading to changes in cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines: Selective D4-ligands with potential therapeutic applications.
Uniqueness
2-(4-phenylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4-ol is unique due to its combined structural features of piperazine, pyrimidine, and pyridine rings, which contribute to its diverse pharmacological activities.
Propriétés
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-4-(pyridin-2-ylsulfanylmethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c26-18-14-16(15-27-19-8-4-5-9-21-19)22-20(23-18)25-12-10-24(11-13-25)17-6-2-1-3-7-17/h1-9,14H,10-13,15H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEVWKMICGXZFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=CC(=O)N3)CSC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-BROMO-4-[(Z)-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-6-METHOXYPHENOL](/img/structure/B5966085.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide](/img/structure/B5966087.png)
![1-(methoxyacetyl)-4-(2-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine](/img/structure/B5966095.png)
![2-(1-(2-fluoro-4-methoxybenzyl)-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5966106.png)

![N-[2-(1-methyl-2-piperidinyl)ethyl]-6-[(2-methyl-2-propen-1-yl)amino]nicotinamide](/img/structure/B5966120.png)

![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5966150.png)
![5-{6-[(2,3-dimethylcyclohexyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide](/img/structure/B5966151.png)

![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]propanamide](/img/structure/B5966170.png)
![1-(4-chlorophenyl)-N-[[1-(3-pyrazol-1-ylpropanoyl)piperidin-3-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B5966173.png)
![5-(2-fluorophenyl)-N-[2-(4-propan-2-yloxyphenyl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5966174.png)
![2-[2-(3,4-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B5966177.png)
